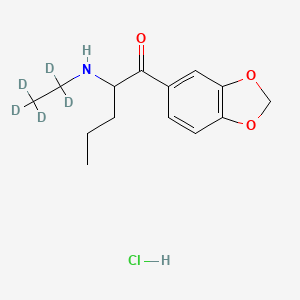

1-(1,3-Benzodioxol-5-yl)-2-(ethyl-d5-amino)-1-pentanone, monohydrochloride

描述

N-ethyl Pentylone-d5 (hydrochloride) is a deuterated analog of N-ethyl Pentylone, a synthetic cathinone. This compound is primarily used as an analytical reference material in forensic and toxicological research. The deuterium labeling (d5) helps in distinguishing it from its non-deuterated counterpart during mass spectrometry analysis .

准备方法

合成路线和反应条件

N-乙基戊基酮-d5(盐酸盐)的合成通常涉及以下步骤:

起始原料: 合成从前体1-(1,3-苯并二氧戊环-5-基)-2-硝基丙烯的制备开始。

还原: 使用还原剂如氢化锂铝 (LiAlH4) 将硝基还原为胺。

烷基化: 然后用乙基-d5溴化物烷基化所得胺以引入氘原子。

盐酸盐形成: 最后,游离碱用盐酸 (HCl) 处理转化为其盐酸盐。

工业生产方法

N-乙基戊基酮-d5(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

N-乙基戊基酮-d5(盐酸盐)可以进行各种化学反应,包括:

氧化: 它可以被氧化以形成相应的酮或羧酸。

还原: 还原反应可以将其还原回其胺形式。

取代: 亲核取代反应可以将乙基-d5基团替换为其他烷基或芳基基团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

取代: 在碱如氢化钠 (NaH) 存在下,烷基卤化物或芳基卤化物是典型的试剂。

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以产生酮或羧酸,而取代反应可以产生各种烷基化或芳基化衍生物 .

科学研究应用

N-乙基戊基酮-d5(盐酸盐)有几个科学研究应用:

分析化学: 它用作质谱中的内标,用于量化生物样品中的N-乙基戊基酮。

法医毒理学: 它有助于在法医调查中识别和量化合成卡西酮。

药理学研究: 研究人员用它来研究合成卡西酮的药代动力学和代谢。

环境分析: 它有助于监测环境样品中合成卡西酮的存在

作用机制

N-乙基戊基酮-d5(盐酸盐)通过与中枢神经系统相互作用发挥作用。它主要作为一种兴奋剂,通过增加多巴胺、去甲肾上腺素和血清素等神经递质的释放而发挥作用。这会导致警觉性提高、欣快感和能量水平提高。 分子靶标包括单胺转运蛋白,它们负责这些神经递质的再摄取 .

相似化合物的比较

类似化合物

N-乙基戊基酮: 非氘代类似物,具有类似的化学性质,但缺乏氘标记。

甲基酮: 另一种合成卡西酮,具有类似的结构,但烷基基团不同。

乙基酮: 类似于N-乙基戊基酮,但具有乙基而不是戊基。

独特性

N-乙基戊基酮-d5(盐酸盐)的独特性在于其氘标记,这使其在分析应用中特别有用。 氘原子的存在允许在质谱中更精确地量化和区分非氘代类似物 .

生物活性

1-(1,3-Benzodioxol-5-yl)-2-(ethyl-d5-amino)-1-pentanone, monohydrochloride, also known as Ephylone-d5, is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered attention in pharmacological research due to its potential psychoactive effects and its structural similarity to other stimulants.

- Molecular Formula : C14H14D5NO3 • HCl

- Molecular Weight : 290.8 g/mol

- CAS Number : 2320475-83-8

- Purity : ≥98% .

Biological Activity Overview

The biological activity of Ephylone-d5 primarily revolves around its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, contributing to stimulant effects.

Ephylone-d5 is believed to act as a reuptake inhibitor for dopamine and norepinephrine. By inhibiting the transporters responsible for the reuptake of these neurotransmitters, Ephylone-d5 can enhance dopaminergic and noradrenergic signaling. This mechanism is similar to that of other known stimulants such as amphetamines.

Pharmacological Studies

Recent studies have investigated the pharmacological profile of Ephylone-d5:

-

In Vitro Studies :

- Research has shown that Ephylone-d5 exhibits significant binding affinity for DAT and NET. In vitro assays demonstrated that it could effectively inhibit the reuptake of dopamine and norepinephrine in neuronal cultures.

- A dose-dependent increase in extracellular dopamine levels was observed when neurons were exposed to Ephylone-d5, indicating its stimulant potential.

-

In Vivo Studies :

- Animal models have been used to assess the behavioral effects of Ephylone-d5. Studies indicated increased locomotor activity and stereotypic behaviors consistent with stimulant use.

- The drug's effects on reward pathways were also evaluated using conditioned place preference tests, which showed a preference for environments associated with Ephylone-d5 administration.

Case Studies and Reports

Several case reports have emerged documenting the recreational use of Ephylone-d5:

- Case Report 1 : A user reported heightened euphoria and increased energy levels after consuming Ephylone-d5. The individual experienced prolonged wakefulness and reduced appetite.

- Case Report 2 : Another report highlighted adverse effects including anxiety and paranoia following high doses of Ephylone-d5, illustrating potential risks associated with its use.

Comparative Analysis with Similar Compounds

To better understand the biological activity of Ephylone-d5, it is useful to compare it with structurally related compounds such as methylone and ethylone.

| Compound | DAT Inhibition | NET Inhibition | Psychoactive Effects |

|---|---|---|---|

| Ephylone-d5 | High | Moderate | Stimulant |

| Methylone | Moderate | High | Euphoria |

| Ethylone | High | Low | Mild stimulant |

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H/i2D3,4D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-CIIWIYAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346152 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(D5)ethylamino]pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320475-83-8 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(D5)ethylamino]pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。